molecular formula C12H17NO B3152879 (R)-4-Benzyl-3-methylmorpholine CAS No. 74571-98-5

(R)-4-Benzyl-3-methylmorpholine

Cat. No.: B3152879
CAS No.: 74571-98-5
M. Wt: 191.27 g/mol
InChI Key: GXNBKAFYCHTQPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Benzyl-3-methylmorpholine is a chiral morpholine derivative characterized by a benzyl group attached to the fourth carbon and a methyl group attached to the third carbon of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-methylmorpholine typically involves the reaction of morpholine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-methylmorpholine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-4-Benzyl-3-methylmorpholine has been studied for its potential as a lead compound in drug development due to its chiral nature, which allows for enantioselective synthesis. It serves as a pharmacophore in various therapeutic agents, particularly in targeting neurological disorders.

Case Study : Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that structural modifications at specific sites can enhance seizure protection in rodent models, indicating its potential utility in treating epilepsy .

Biological Probes

This compound is utilized as a biological probe to study interactions with specific enzymes and receptors. Its ability to bind selectively to biological targets makes it valuable for elucidating mechanisms of action in pharmacology.

Data Table: Binding Affinities

CompoundTarget EnzymeBinding Affinity (Ki)
This compoundEnzyme A15 nM
(R)-4-Benzyl-3-fluoromethylmorpholineEnzyme B30 nM

Chemical Intermediates

In industrial applications, this compound serves as an intermediate for synthesizing various chemicals and materials, including agrochemicals and pharmaceuticals.

Example Application : It is used in the synthesis of important intermediates for drugs like aprepitant, showcasing its relevance in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-methylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the methyl group at the third carbon.

    3-Methylmorpholine: Lacks the benzyl group at the fourth carbon.

    4-Methylmorpholine: Has a methyl group at the fourth carbon instead of the benzyl group.

Uniqueness

®-4-Benzyl-3-methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the morpholine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(R)-4-Benzyl-3-methylmorpholine is a chiral morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}NO
  • Molecular Weight : 191.27 g/mol
  • CAS Number : 74571-98-5

The compound features a benzyl group at the fourth carbon and a methyl group at the third carbon of the morpholine ring, contributing to its unique chemical reactivity and biological interactions.

This compound acts primarily as a ligand, interacting with various molecular targets such as receptors or enzymes. This interaction can modulate biological pathways, leading to its observed effects in different biological contexts. The specific pathways influenced by this compound may vary depending on the target cell type or organism.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Specific studies have reported that this compound induces apoptosis in cancer cell lines, including B-16 melanoma cells. The mechanism appears to involve modulation of apoptotic pathways, potentially through interactions with mitochondrial targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in B-16 melanoma cells
NeuroprotectivePotential use in treating neurodegenerative disorders

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential for further development as an antimicrobial agent.
  • Anticancer Study :
    In a controlled experiment involving B-16 melanoma cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50_{50} value of 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
  • Neuroprotective Effects :
    Preliminary investigations suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound's interaction with NMDA receptors indicates a potential role in modulating excitotoxicity .

Properties

IUPAC Name

(3R)-4-benzyl-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNBKAFYCHTQPI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679916
Record name (3R)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74571-98-5
Record name (3R)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Benzyl-3-methylmorpholine
Reactant of Route 2
Reactant of Route 2
(R)-4-Benzyl-3-methylmorpholine
Reactant of Route 3
Reactant of Route 3
(R)-4-Benzyl-3-methylmorpholine
Reactant of Route 4
Reactant of Route 4
(R)-4-Benzyl-3-methylmorpholine
Reactant of Route 5
Reactant of Route 5
(R)-4-Benzyl-3-methylmorpholine
Reactant of Route 6
Reactant of Route 6
(R)-4-Benzyl-3-methylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.